

The Synthesis and Chemical Profile of SC-57101A: A Technical Overview

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Compound of Interest

Compound Name: Orbofiban

Cat. No.: B1677454

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

SC-57101A, the active metabolite of the prodrug **Orbofiban**, is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of SC-57101A, intended to support research and development in the fields of thrombosis and hemostasis.

Chemical Identity

SC-57101A is chemically identified as 3-[[[1-[4-(aminoiminomethyl) phenyl]-2-oxo-3S-pyrrolidiny]amino]carbonyl]amino]-propanoate monohydrochloride salt.

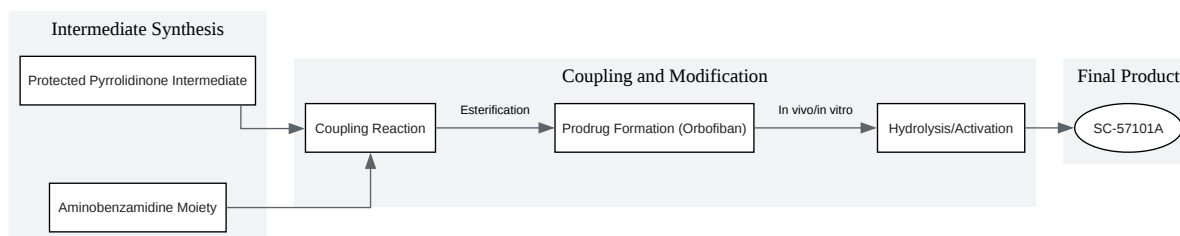
Table 1: Chemical Identifiers and Properties of SC-57101A

Property	Value
IUPAC Name	3-[[[1-[4-(amidino-phenyl)]-2-oxopyrrolidin-3-yl]carbonyl]amino]propanoic acid hydrochloride
Synonyms	SC-57101A, Active form of Orbofiban
Molecular Formula	C ₁₅ H ₁₉ N ₅ O ₄ · HCl
Molecular Weight	385.8 g/mol
CAS Number	Not publicly available

Synthesis of SC-57101A

Detailed, step-by-step synthesis protocols for SC-57101A and its prodrug, **Orbofiban**, are not extensively detailed in publicly accessible scientific literature. The synthesis is generally understood to involve a multi-step process culminating in the formation of the active molecule.

The logical workflow for the synthesis would likely involve the preparation of key intermediates followed by their coupling and subsequent deprotection or activation steps.



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Caption: A logical workflow for the synthesis of SC-57101A.

Chemical Characterization

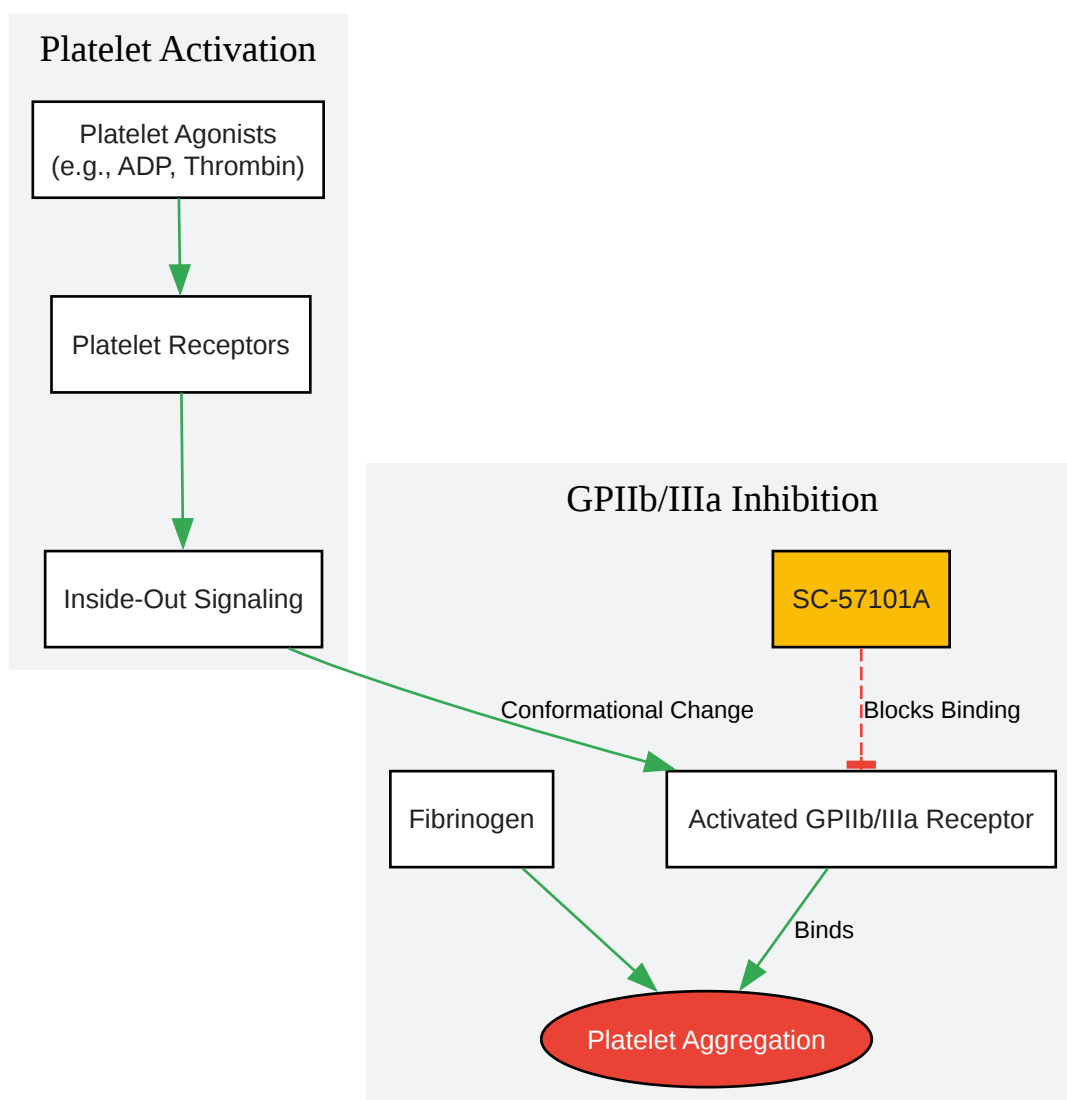
Comprehensive chemical characterization is essential to confirm the identity, purity, and structure of SC-57101A. Standard analytical techniques would be employed for this purpose.

Table 2: Expected Analytical Characterization Data for SC-57101A

Analytical Technique	Expected Observations
^1H NMR	Signals corresponding to the protons of the pyrrolidinone ring, the aminobenzamidine group, and the propanoate chain.
^{13}C NMR	Resonances for all unique carbon atoms in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight of the free base or the hydrochloride salt.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-N bonds.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.

Mechanism of Action and Signaling Pathway

SC-57101A functions by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This blockade prevents the formation of platelet aggregates, which is a crucial step in thrombus formation.

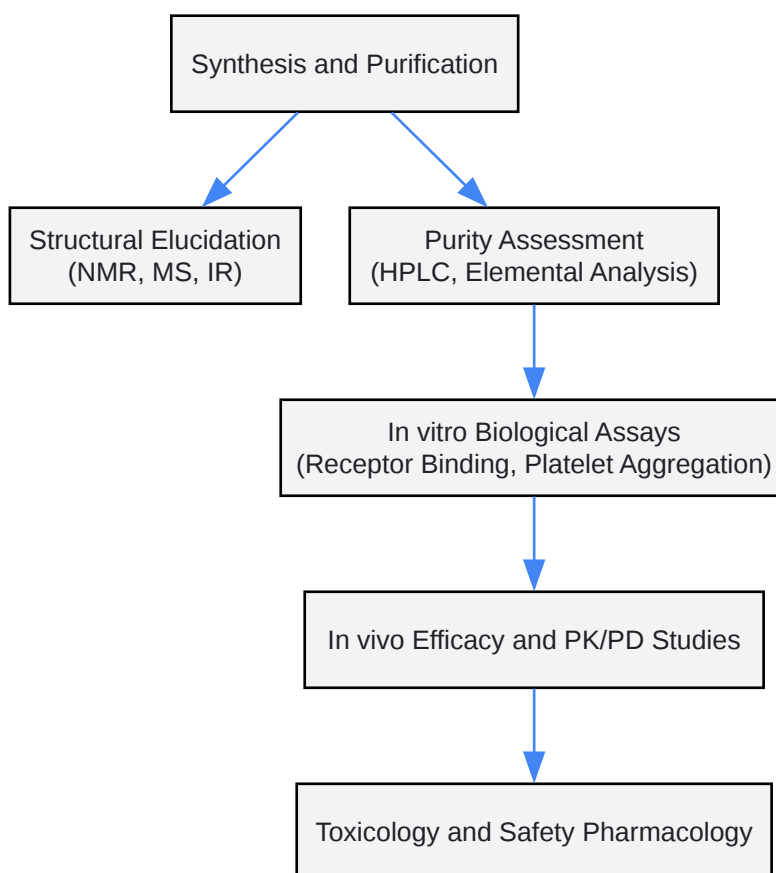


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Caption: The inhibitory effect of SC-57101A on the platelet aggregation pathway.

Experimental Protocols

Due to the proprietary nature of pharmaceutical development, detailed experimental protocols for the synthesis and characterization of SC-57101A are not publicly available. However, a general workflow for characterizing a novel small molecule inhibitor like SC-57101A would follow a standard procedure.



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Caption: A general experimental workflow for the characterization of a drug candidate.

Conclusion

SC-57101A represents a significant area of interest in the development of antiplatelet therapeutics. While detailed public information on its synthesis and chemical characterization is limited, this guide provides a foundational understanding for researchers and professionals in the field. Further investigation into patent literature and preclinical study data may yield more specific insights into the methodologies employed in its development.

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